

Spectroscopic Profile of Pigment Yellow 16: A Technical Guide

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Compound of Interest

Compound Name: *Pigment Yellow 16*

Cat. No.: *B1584600*

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Introduction

Pigment Yellow 16 (C.I. Name: **Pigment Yellow 16**, C.I. No. 20040) is a diarylide yellow pigment widely utilized in the manufacturing of printing inks, plastics, and coatings due to its bright, reddish-yellow shade and good lightfastness. Chemically, it is known as N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide), with the chemical formula C₃₄H₂₈Cl₄N₆O₄. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development within the chemical and materials science industries. This technical guide provides a comprehensive overview of the spectroscopic data for **Pigment Yellow 16**, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for obtaining this data are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Pigment Yellow 16** is provided in the table below.

Property	Value
IUPAC Name	N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-(2,4-dichlorophenyl)azo)-3-oxobutanamide)[1]
CAS Number	5979-28-2
Chemical Formula	C ₃₄ H ₂₈ Cl ₄ N ₆ O ₄
Molecular Weight	726.44 g/mol
Colour Index Name	Pigment Yellow 16
Colour Index Number	20040
Appearance	Yellow solid

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of **Pigment Yellow 16** exhibits characteristic absorption bands corresponding to its complex structure. While the specific spectrum for **Pigment Yellow 16** is available in spectral databases, representative data for diarylide yellow pigments show common features.

Table 1: Characteristic FT-IR Absorption Bands for Diarylide Yellow Pigments

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretching (amide)
~1670	C=O stretching (amide I)
~1590	N-H bending (amide II)
~1550	Aromatic C=C stretching
~1270	C-N stretching
~820	C-H out-of-plane bending
~750	C-Cl stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like **Pigment Yellow 16**. The absorption maxima are influenced by the solvent used.

Table 2: Representative UV-Vis Absorption Maxima for Diarylide Yellow Pigments in Different Solvents

Solvent	λ _{max} (nm)
Dimethylformamide	~430
Chloroform	~425
Toluene	~420

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the limited solubility of **Pigment Yellow 16**, obtaining high-resolution NMR spectra can be challenging. Data for related diarylide yellow compounds can provide insights into the expected chemical shifts.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Diarylide Yellow Pigments

Nucleus	Chemical Shift (ppm)	Assignment
¹ H	~10.5	Amide N-H
¹ H	~8.0 - 7.2	Aromatic protons
¹ H	~2.5	Methyl protons (acetyl group)
¹ H	~2.3	Methyl protons (biphenyl group)
¹³ C	~195	Keto C=O
¹³ C	~165	Amide C=O
¹³ C	~140 - 120	Aromatic carbons
¹³ C	~25	Methyl carbons (acetyl group)
¹³ C	~18	Methyl carbons (biphenyl group)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

FT-IR Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

- ATR-FTIR: A small amount of the dry pigment powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.
- KBr Pellet: Approximately 1-2 mg of the finely ground pigment is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder for analysis.

UV-Vis Spectroscopy

Method: Solution-state UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the pigment is prepared by dissolving a known mass in a suitable solvent (e.g., dimethylformamide, chloroform, or toluene) to a concentration of approximately 1 mg/mL.
- **Dilution:** A series of dilutions are made from the stock solution to obtain concentrations in the range of 0.01 - 0.1 mg/mL.
- **Analysis:** The UV-Vis spectra of the diluted solutions are recorded using a spectrophotometer, typically from 200 to 800 nm, against a solvent blank.

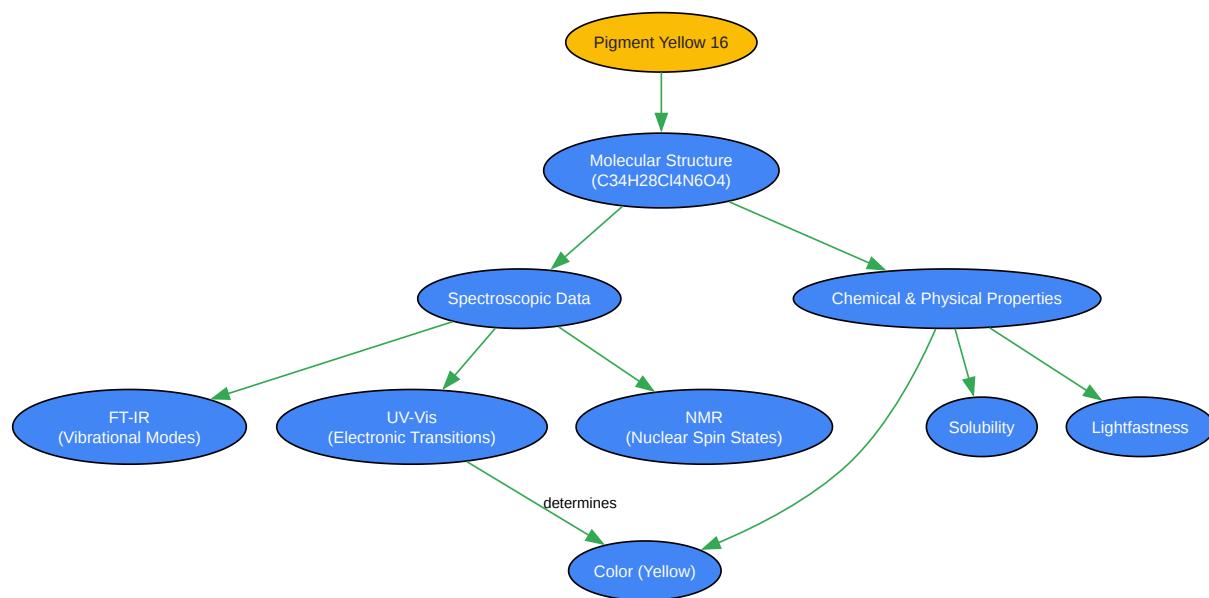
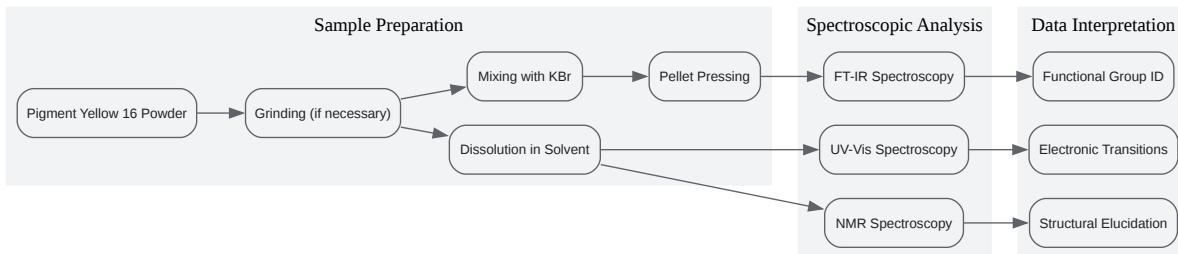
NMR Spectroscopy

Method: Solution-state NMR Spectroscopy

- **Sample Preparation:** Due to low solubility, a suitable deuterated solvent must be chosen (e.g., DMSO-d₆, CDCl₃ with heating). Approximately 5-10 mg of the pigment is dissolved in ~0.6 mL of the deuterated solvent. Gentle heating or sonication may be required to aid dissolution.
- **Analysis:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope and the potential for low sample concentration.

Visualizations

To aid in the understanding of the analytical workflow for characterizing organic pigments, the following diagrams are provided.



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References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
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